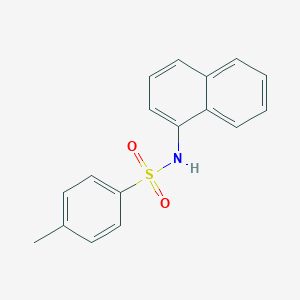

N-Tosyl-1-naphthylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-naphthalen-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-13-9-11-15(12-10-13)21(19,20)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSVUFOEUWDJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939616 | |

| Record name | 4-Methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18271-17-5 | |

| Record name | NSC50723 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Tosyl 1 Naphthylamine and Its Derivatives

Preparative Routes to N-Tosyl-1-naphthylamine

The formation of the sulfonamide bond is the cornerstone of synthesizing this compound. Methodologies range from direct, classical approaches to more nuanced, selective procedures.

Direct Tosylation of 1-Naphthylamine (B1663977).

The most conventional and straightforward method for preparing this compound is through the direct N-tosylation of 1-naphthylamine. This reaction typically involves treating the primary amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. google.com Pyridine (B92270) is a commonly used base and solvent for this transformation. orgsyn.orgstackexchange.comccsenet.org Its role is twofold: it neutralizes the hydrochloric acid byproduct generated during the reaction, and it can also act as a nucleophilic catalyst. stackexchange.com Pyridine attacks the highly electrophilic sulfur atom of tosyl chloride to form an N-tosylpyridinium salt, which is a potent tosylating agent that readily reacts with the nucleophilic amine. stackexchange.com

The reaction is generally performed by adding tosyl chloride to a solution of 1-naphthylamine in a suitable solvent like dichloromethane (B109758) with an excess of pyridine at room temperature. orgsyn.org Alternative bases such as triethylamine (B128534) or alkali metal carbonates can also be employed. google.comgoogle.com The resulting this compound is typically a stable, crystalline solid that can be purified through recrystallization. google.com

Modified and Chemo-Selective Tosylation Procedures

While direct tosylation is effective, achieving chemo-selectivity can be challenging in molecules with multiple nucleophilic sites. Modified procedures are often required to selectively tosylate a specific amino group. For instance, in the case of diamines, controlling the stoichiometry of the tosyl chloride is crucial to favor the formation of the mono-tosylated product over the bis-tosylated byproduct. orgsyn.org A procedure for the mono-tosylation of (Sₐ)-(–)-1,1'-binaphthyl-2,2'-diamine involves using slightly less than one equivalent of p-toluenesulfonyl chloride to maximize the yield of the desired mono-sulfonamide. orgsyn.org

Solvent-free conditions have also been developed as a greener alternative. For example, grinding an alcohol with tosyl chloride and a solid base like potassium carbonate represents an efficient, solid-state tosylation method. researchgate.net Such solvent-free approaches, potentially adaptable for amines, minimize waste and can simplify product isolation. researchgate.net Furthermore, specialized reagents like [DMAPTs]⁺Cl⁻ have been developed for base-free and chromatography-free tosylation of amines and alcohols, offering high yields and chemo-selectivity. researchgate.net These advanced methods provide greater control and efficiency, particularly in the context of complex molecule synthesis where functional group tolerance is paramount.

Strategic Applications of the N-Tosyl Group in Complex Molecule Synthesis

The N-tosyl group is more than just a simple adduct; it is a versatile functional group that serves multiple strategic roles in organic synthesis, from protection and activation to directing group chemistry.

Amine Protection and Deprotection Strategies.

The tosyl group is a robust and widely used protecting group for primary and secondary amines. wikipedia.org The resulting sulfonamide (R-NHTs or R₂NTs) is exceptionally stable to a wide range of reaction conditions, including many oxidative, reductive, and organometallic reagents, due to the electron-withdrawing nature of the sulfonyl group. google.comgoogle.comwikipedia.org This stability, however, presents a significant challenge when the removal (deprotection) of the group is required to unveil the free amine. google.comgoogle.com

| Deprotection Strategy | Reagents and Conditions | Notes | Citations |

|---|---|---|---|

| Acidic Cleavage | Concentrated H₂SO₄, 100 °C | Harsh conditions, not suitable for acid-labile substrates. | google.com, google.com |

| Saturated HBr in acetic acid, often with phenol | Commonly used, but very harsh. | wikipedia.org, google.com | |

| Refluxing concentrated HCl | Strong acid and high temperature required. | google.com, google.com | |

| Reductive Cleavage | Sodium in liquid ammonia (B1221849) (Birch reduction) | Effective but requires specialized equipment for handling liquid ammonia and alkali metals. | google.com, google.com |

| Samarium(II) iodide (SmI₂) | A milder reductive method. | wikipedia.org | |

| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | Powerful reducing agent. | wikipedia.org | |

| Magnesium in methanol, often with sonication | A relatively mild and common reductive method. | ||

| Other Methods | Trimethylsilyl chloride (TMSCl), sodium iodide, acetonitrile (B52724) (reflux) | An alternative cleavage method. | wikipedia.org |

| Electrochemical reduction | Can offer mild and selective deprotection under neutral conditions. | ||

| Mercaptan/base (e.g., thiophenol/K₂CO₃) | Particularly effective for N-nosyl groups, but can also be applied to tosyl groups. | researchgate.net |

Generation of N-Tosyl Imines and Related Reactive Intermediates

The N-tosyl group significantly influences the reactivity of the adjacent nitrogen and its substituents. It renders the N-H proton of a primary sulfonamide (R-NH-Ts) acidic, allowing for deprotonation and subsequent alkylation. google.com A particularly important class of reactive intermediates derived from the N-tosyl functional group are N-tosyl imines. These compounds are powerful electrophiles and are widely used in C-C and C-N bond-forming reactions. dicp.ac.cnthieme-connect.com

N-Tosyl Aldimines and Ketimines.

N-Tosyl imines (both aldimines, RCH=NTs, and ketimines, R₂C=NTs) are highly valuable synthetic intermediates. thieme-connect.com The electron-withdrawing tosyl group enhances the electrophilicity of the imine carbon, making them more reactive towards nucleophiles than their N-alkyl or N-aryl counterparts. thieme-connect.com

Synthesis: N-Tosyl imines are typically not synthesized from secondary sulfonamides like this compound, but rather through the condensation of p-toluenesulfonamide (B41071) with an appropriate aldehyde or ketone. researchgate.netwiley-vch.denih.gov This condensation often requires a dehydrating agent or catalyst to drive the reaction to completion, as the process is reversible. researchgate.net Methods include using Lewis acids like TiCl₄, dehydrating agents such as trifluoroacetic anhydride, or catalysis with sulfamic acid. researchgate.netwiley-vch.decapes.gov.brtandfonline.com A two-step procedure involving the formation of an N-sulfinyl imine followed by oxidation with m-CPBA is a general method applicable to a wide range of aldehydes and ketones, including enolizable ones. researchgate.net

| Carbonyl Substrate | Reagents/Conditions | Product Type | Citations |

|---|---|---|---|

| Aromatic Aldehydes | p-TsNH₂, trifluoroacetic anhydride, CH₂Cl₂ | N-Tosyl Aldimine | researchgate.net |

| Aromatic Aldehydes | p-TsNH₂, Lewis Acids (e.g., TiCl₄) | N-Tosyl Aldimine | capes.gov.br, wiley-vch.de |

| Aldehydes & Ketones | 1) p-Toluenesulfinamide, Ti(OEt)₄ 2) m-CPBA | N-Tosyl Aldimine or Ketimine | researchgate.net |

| Unfunctionalized Ketones | Aromatic aldehyde, p-TsNH₂, quinidine (B1679956) thiourea (B124793) catalyst | In situ generation for three-component Mannich reaction | nih.gov |

Reactivity: The enhanced electrophilicity of N-tosyl imines makes them excellent substrates for a variety of powerful synthetic transformations. They readily undergo nucleophilic additions and cycloadditions. Key reactions include:

Aza-Henry Reaction: The addition of nitroalkanes to N-tosyl imines, often catalyzed by chiral complexes, provides access to valuable β-nitroamines. acs.org

Mannich-type Reactions: N-tosyl imines react with enolates or their equivalents in direct and three-component Mannich reactions to produce β-amino carbonyl compounds with high stereoselectivity. nih.govrsc.org

Addition of Organometallics: A wide range of organometallic reagents, including Grignard reagents and organozincs, add to N-tosyl imines to form α-branched amines. nih.gov

Aziridination: Reaction with sulfonium (B1226848) ylides (Corey-Chaykovsky reaction) or diazo compounds leads to the formation of N-tosyl aziridines, which are versatile synthetic building blocks. dicp.ac.cnorganic-chemistry.org

Aza-Baylis-Hillman Reaction: These imines can act as electrophiles in the Aza-Baylis-Hillman reaction, coupling with activated alkenes. thieme-connect.comresearchgate.net

N-Tosyl-α,β-unsaturated Ketimines

N-Tosyl-α,β-unsaturated ketimines are valuable intermediates in organic synthesis. A notable method for their preparation involves the base-promoted conjugate addition of cyclic, enolizable anhydrides to these ketimines. This reaction is followed by an intramolecular acylation, leading to the formation of highly substituted β-enamino ketones, which are formal [4+2] cycloaddition products. escholarship.org The resulting carboxylic acid-containing products are typically formed with modest selectivity for the cis-diastereomer. However, subsequent esterification can lead to complete epimerization to the more stable trans-diastereomer. escholarship.org

Multi-Component Reactions Involving this compound Precursors

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single synthetic operation. nih.govorganic-chemistry.org N-tosyl-substituted imines, including those derived from 1-naphthylamine, are effective components in such reactions due to the tosyl group's ability to enhance the imine's electrophilicity and stabilize the resulting Mannich product against retro-Mannich reactions. nih.gov

One example involves the palladium-catalyzed reaction of imines, acid chlorides, and alkynes in the presence of carbon monoxide to produce diverse pyrrole (B145914) derivatives. nih.gov In this process, an acyliminium salt undergoes oxidative addition with palladium, followed by carbon monoxide insertion. The subsequent elimination of HCl generates a münchnone, which then participates in a 1,3-dipolar cycloaddition with an alkyne to form the pyrrole ring. nih.gov

Another MCR strategy allows for the synthesis of a wide variety of imidazole (B134444) derivatives through the reaction of two different imines and acid chlorides with a palladium catalyst and carbon monoxide. nih.gov N-tosyl-substituted imines can undergo an in situ 1,3-dipolar cycloaddition with münchnones to yield the corresponding imidazoles. nih.gov

Transformations and Functionalization Reactions of this compound Derivatives

The derivatives of this compound serve as versatile substrates for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular frameworks.

Asymmetric arylation of imine derivatives is a powerful tool for the synthesis of chiral amines. Rhodium-catalyzed enantioselective 1,2-arylation of N-sulfonyl imines has been achieved using a chiral bicyclic bridgehead phosphoramidite (B1245037) (briphos) ligand derived from 1-aminoindane. organic-chemistry.orgacs.org For the 1,4-arylation of α,β-unsaturated cyclic ketones, a related briphos ligand derived from 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) has proven effective. organic-chemistry.orgacs.org

In the context of α,β-unsaturated N-tosyl ketimines, the use of a briphos ligand derived from 1-aminoindane with a rhodium catalyst selectively yields γ,γ-diaryl N-tosyl enamines with high yields and stereoselectivities. organic-chemistry.orgacs.org Furthermore, palladium-catalyzed asymmetric arylation of N-protected imines with arylboronic acids, utilizing a C,P-palladacycle as the catalyst, provides an efficient route to chiral diarylmethylamines with high yields and enantioselectivities. acs.org

Table 1: Asymmetric Arylation of N-Tosylaldimines with Phenylboronic Acid

| Entry | Aryl Group of Imine | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | 4-FC₆H₄ | 99 | 99 |

| 2 | 4-ClC₆H₄ | 99 | 99 |

| 3 | 4-BrC₆H₄ | 99 | 98 |

| 4 | 4-MeOC₆H₄ | 99 | 99 |

| 5 | 2-Thienyl | 57 | 99 |

| 6 | 2-Furyl | 51 | 99 |

Data sourced from a study on C,P-palladacycle-catalyzed enantioselective arylation. acs.org

Conjugate addition reactions are fundamental C-C bond-forming processes. The rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated N-tosyl ketimines, in the presence of a chiral diene ligand, affords the corresponding γ,γ-diaryl N-tosyl enamines in high yields and with high enantioselectivity. organic-chemistry.org This transformation provides a direct route to chiral enamines, which are versatile synthetic intermediates.

A chiral bicyclic bridgehead phosphoramidite (briphos) ligand derived from 1-aminoindane has been shown to be particularly effective for the rhodium-catalyzed 1,4-arylation of α,β-unsaturated N-tosyl ketimines, leading to γ,γ-diaryl N-tosyl enamines. organic-chemistry.org

Table 2: Rh-Catalyzed Asymmetric 1,4-Arylation of an α,β-Unsaturated N-Tosyl Ketimine

| Arylboronic Acid (ArB(OH)₂) | Ligand | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Phenylboronic acid | Briphos (from 1-aminoindane) | γ,γ-diphenyl N-tosyl enamine | 95 | 98 |

| 4-Methylphenylboronic acid | Briphos (from 1-aminoindane) | γ,γ-di(4-tolyl) N-tosyl enamine | 92 | 97 |

| 4-Methoxyphenylboronic acid | Briphos (from 1-aminoindane) | γ,γ-di(4-methoxyphenyl) N-tosyl enamine | 90 | 99 |

Illustrative data based on findings for rhodium-catalyzed arylations. organic-chemistry.orgacs.org

Annulation reactions involving this compound derivatives provide access to various heterocyclic systems. For instance, N-aryl-substituted enaminodiones, which can be prepared from 1-naphthylamine, undergo cyclization upon treatment with polyphosphoric acid (PPA) or titanium tetrachloride (TiCl₄) to form quinoline (B57606) derivatives. umich.edu

Furthermore, N-heterocyclic carbene (NHC)-catalyzed (3+3) annulation reactions represent a modern approach to constructing six-membered rings. beilstein-journals.org While not specifically detailing this compound, the general principle of using N-aryl substituted components in such annulations is well-established for the synthesis of diverse heterocyclic frameworks. beilstein-journals.org The development of metal-free domino reactions for quinoline ring construction often involves arylamines as key starting materials. rsc.org

Carbon-Carbon Bond Forming Reactions

Dimerization Reactions of N-Alkyl-1-naphthylamine Derivatives

The dimerization of N-alkyl-1-naphthylamine derivatives represents a significant synthetic route to complex molecular architectures. A notable example is the formaldehyde-mediated dimerization of N-methyl-1-naphthylamine. This reaction proceeds under mild and neutral conditions to afford bis-4-(1-N-methylaminonaphthyl)methane in high yield as a single dimerization product. researchgate.netresearchgate.netlookchem.com The chemo- and regioselectivity of this condensation reaction are particularly high for N-monoalkyl-1-naphthylamines. researchgate.netresearchgate.net This method has been successfully applied to the synthesis of novel naphthylamine-derived macrocyclic compounds, such as 1,6,28,33-tetraaza-[6.1.6.1]paranaphthalenophane and 1,13-diaza chim.itCurrent time information in Bangalore, IN.paranaphthalenophane, using the formaldehyde-mediated condensation as a key step. lookchem.com

The mechanism of this type of reaction has been investigated, and it is suggested to proceed through the reversible formation of a classical open cation followed by a rate-limiting proton transfer. researchgate.net Kinetic studies have provided insights into the reaction, with observed intermolecular deuterium (B1214612) isotope effects supporting the proposed mechanism. researchgate.net

| Reactant | Reagent | Product | Yield | Reference |

| N-methyl-1-naphthylamine | Formaldehyde | bis-4-(1-N-methylaminonaphthyl)methane | High | researchgate.netresearchgate.netlookchem.com |

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the introduction of diverse functional groups into organic molecules. libretexts.orgnih.govresearchgate.net In the context of this compound and its derivatives, transition-metal-catalyzed cross-coupling reactions are particularly important. wiley.com These reactions often utilize directing groups to control the regioselectivity of the C-H functionalization. rsc.org

C-H Functionalization: Regioselective and Site-Selective Approaches

C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules from simple precursors, avoiding the need for pre-functionalized starting materials. researchgate.net For naphthylamine derivatives, directing groups play a crucial role in achieving high regioselectivity, enabling functionalization at specific positions such as C2, C4, and C8. researchgate.netmdpi.com

Directed C-H Arylation

The directed C-H arylation of naphthylamine derivatives allows for the introduction of aryl groups at specific positions. For instance, the palladium-catalyzed C-H activation of 1-amidonaphthalenes using diaryliodonium salts as arylating agents exhibits perfect C8 regioselectivity. researchgate.net The amide directing group is crucial for this observed selectivity, as supported by DFT calculations. This methodology provides access to polyaromatic compounds in good to excellent yields and has been utilized in the synthesis of benzanthrone (B145504) derivatives. researchgate.net

The N-tosylcarboxamide group can also serve as a directing group for ortho-C-H arylation. researchgate.net This group not only directs the arylation but can also be subsequently transformed, acting as a precursor for "CO" or "CO-NH" fragments in the construction of naphthalene-based fluorenone or phenanthridinone derivatives. researchgate.net The position of the directing group on the naphthalene (B1677914) core dictates the site of arylation, with a group at position 1 leading to arylation at position 2, and a group at position 2 directing arylation to position 3. researchgate.net

| Substrate | Arylating Agent | Catalyst | Directing Group | Position of Arylation | Yield | Reference |

| 1-Amidonaphthalene | Diaryliodonium salts | Palladium | Amide | C8 | Good to Excellent | researchgate.net |

| N-Tosyl-1-naphthylcarboxamide | Arylating Agent | Transition Metal | N-Tosylcarboxamide | C2 | - | researchgate.net |

| N-Tosyl-2-naphthylcarboxamide | Arylating Agent | Transition Metal | N-Tosylcarboxamide | C3 | - | researchgate.net |

Regioselective C-H Amination

Regioselective C-H amination provides a direct route to aminated naphthylamine derivatives. A silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives has been developed using a picolinamide (B142947) bidentate directing group. mdpi.com This reaction proceeds smoothly at room temperature with azodicarboxylates as the aminating agent, operating under base and external oxidant-free conditions to give good to excellent yields. mdpi.com The picolinamide directing group has been instrumental in the development of various C4-H functionalizations of 1-naphthylamide derivatives. mdpi.comresearchgate.net

Copper catalysis has also been effectively employed for C-H amination. For example, N-tosyl-2-naphthylamine undergoes efficient copper-catalyzed oxidative C-H amination. nih.gov Furthermore, a copper-catalyzed protocol for the regioselective C4-amination of 1-naphthylamine derivatives has been reported. researchgate.net

| Substrate | Aminating Agent | Catalyst | Directing Group | Position of Amination | Yield | Reference |

| 1-Naphthylamine derivative | Azodicarboxylates | Silver(I) | Picolinamide | C4 | Good to Excellent | mdpi.com |

| N-Tosyl-2-naphthylamine | - | Copper | Tosyl | - | 85% | nih.gov |

| 1-Naphthylamine derivative | - | Copper | Picolinamide | C4 | - | researchgate.net |

Ortho/Meta/Peri-Alkoxylation via C-H Activation

The introduction of alkoxy groups onto the naphthalene core can be achieved through C-H activation. A notable example is the cobalt-catalyzed peri-selective alkoxylation of 1-naphthylamine derivatives. acs.org The N-tosylcarboxamide group has been shown to direct the room-temperature palladium-catalyzed ortho-alkoxylation of substituted arenes. nih.gov This methodology offers a mild and simple procedure for the synthesis of diversely functionalized arenes. nih.gov The scope of this reaction includes both primary and secondary alcohols, affording aryl alkyl ethers in moderate to good yields. acs.org

| Substrate | Reagent | Catalyst | Directing Group | Position of Alkoxylation | Reference |

| 1-Naphthylamine derivative | Alcohol | Cobalt | - | Peri | acs.org |

| N-Tosylbenzamide | Alcohol | Palladium(II) | N-Tosylcarboxamide | Ortho | nih.gov |

Nitration and Azidation via C-H Activation

Direct nitration and azidation of naphthylamine derivatives through C-H activation offer an efficient alternative to traditional methods. A copper-catalyzed method for the regioselective C4-nitration and azidation of 1-naphthylamine derivatives has been developed. researchgate.netresearchgate.net This reaction proceeds via remote C-H activation and provides a simple and facile protocol for introducing nitro and azido (B1232118) groups. researchgate.net

While not directly on this compound, studies on iron-dependent halogenases have demonstrated the possibility of enzymatic nitration and azidation at unactivated aliphatic carbons. nih.gov These findings suggest the potential for developing biocatalytic methods for the functionalization of naphthylamine derivatives.

| Substrate | Reagent | Catalyst | Position of Functionalization | Reference |

| 1-Naphthylamine derivative | Nitrating Agent | Copper | C4 | researchgate.netresearchgate.net |

| 1-Naphthylamine derivative | Azidating Agent | Copper | C4 | researchgate.netresearchgate.net |

Amination Reactions (e.g., using tosyl-protected hydroxylamines)

The introduction of a nitrogen-containing functional group onto an aromatic scaffold is a fundamental transformation in organic synthesis. While direct amination of naphthalene to naphthylamine can be achieved under certain catalytic conditions researchgate.net, the synthesis of N-tosylated amines often involves the use of more sophisticated aminating agents. Tosyl-protected hydroxylamines and their derivatives have emerged as effective reagents for C-N bond formation.

Although a direct one-step synthesis of this compound using a tosyl-protected hydroxylamine (B1172632) has not been extensively detailed in readily available literature, the principles of such a reaction can be inferred from related transformations. For instance, dirhodium-catalyzed C-H amination has been successfully employed for the conversion of various aromatics into N-alkyl arylamines using N-alkyl-O-(sulfonyl)hydroxylamines. nottingham.ac.uk This methodology has been applied to naphthalene, yielding N-methyl-1-naphthylamine. nottingham.ac.uk The reaction proceeds via a proposed rhodium-nitrenoid intermediate, which then undergoes C-H insertion into the aromatic ring. The regioselectivity for the 1-position on the naphthalene ring is notable.

Another relevant methodology is the copper-catalyzed oxidative amination of alkenes, which can also be applied to arenes. nih.gov While this method typically involves vinyl arenes, the underlying principle of generating a nitrogen-radical intermediate that adds to the aromatic system could be conceptually extended to the synthesis of this compound.

A hypothetical reaction for the synthesis of this compound using a tosyl-protected hydroxylamine could involve the activation of the aminating agent by a transition metal catalyst, followed by electrophilic attack on the electron-rich naphthalene ring. The general scheme for such a transformation is presented below.

Table 1: Hypothetical Amination of Naphthalene using a Tosyl-Protected Hydroxylamine

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Heterocycle Synthesis (e.g., Azacycles, Pyrrolidines, Piperidines)

This compound and its derivatives serve as valuable precursors for the synthesis of various nitrogen-containing heterocycles, including azacycles, pyrrolidines, and piperidines. The tosyl group often acts as both a protecting group and an activating group, facilitating cyclization reactions.

The synthesis of N-aryl azacycles can be achieved through the reaction of arylamines, such as 1-naphthylamine, with cyclic ethers. bohrium.comajchem-b.com For instance, the reaction of 1-naphthylamine with tetrahydrofuran (B95107) in the presence of appropriate reagents can yield the corresponding N-(naphthalen-1-yl)pyrrolidine. bohrium.com Subsequent N-tosylation would provide the N-tosylated heterocyclic product.

More direct routes to N-tosylated heterocycles often involve the cyclization of N-tosyl amides containing a suitable leaving group or an unsaturated moiety. Iodocyclization of unsaturated N-tosylamides, promoted by the oxidation of potassium iodide with Oxone®, has been shown to be an effective method for preparing N-tosyl iodopyrrolidines and piperidines. acs.org This method could be applied to an appropriately substituted this compound derivative to construct fused heterocyclic systems.

A general strategy for the synthesis of N-tosyl pyrrolidines and piperidines involves the intramolecular cyclization of an N-tosylamino-functionalized alkyl chain. This can be achieved through various methods, including intramolecular nucleophilic substitution or radical cyclization. nih.govresearchgate.net For example, an N-tosyl derivative of 1-(4-aminobutyl)naphthalene could undergo intramolecular cyclization to form N-tosyl-1-(naphthalen-1-yl)pyrrolidine.

Table 2: Representative Synthesis of N-Tosyl Heterocycles

| Starting Material | Reaction Type | Heterocyclic Product |

|---|---|---|

| 1-Naphthylamine and Tetrahydrofuran | N-Arylation/Tosylation | N-Tosyl-1-(naphthalen-1-yl)pyrrolidine |

| N-Tosyl-1-(but-3-en-1-yl)naphthalene-x-amine | Iodocyclization | Iodomethyl-substituted N-tosyl-tetrahydropyrrolo[1,2-a]quinoline derivative |

Asymmetric Catalytic Transformations

The chiral derivatives of this compound are of significant interest in asymmetric synthesis. The development of catalytic asymmetric transformations to access these compounds in high enantiopurity is a key area of research.

Asymmetric Hydrogenation of N-Tosyl Imines

The asymmetric hydrogenation of prochiral imines is one of the most efficient methods for the synthesis of chiral amines. nih.gov N-tosyl imines are particularly good substrates for this transformation due to the electron-withdrawing nature of the tosyl group, which enhances the electrophilicity of the imine carbon. dicp.ac.cn Various transition metal catalysts, including those based on rhodium, iridium, and palladium, have been successfully employed for the asymmetric hydrogenation of N-tosyl imines. researchgate.netdicp.ac.cnwiley-vch.de

For the synthesis of chiral this compound derivatives, the corresponding N-tosyl imine, N-(naphthalen-1-ylmethylene)-4-methylbenzenesulfonamide, would be the key substrate. This imine can be prepared by the condensation of 1-naphthaldehyde (B104281) with p-toluenesulfonamide. Asymmetric hydrogenation of this imine using a chiral catalyst would yield the desired enantiomerically enriched N-(1-(naphthalen-1-yl)methyl)tosylamide.

Several catalytic systems have shown high efficiency and enantioselectivity for the hydrogenation of N-tosyl imines. For instance, palladium complexes with chiral phosphine (B1218219) ligands, such as (R)-DTBM-SegPhos, have been used for the asymmetric hydrogenation of sterically hindered N-tosylimines with excellent results. researchgate.net Iridium complexes with chiral P,N ligands like PHOX are also highly effective. researchgate.net Ruthenium catalysts bearing chiral N-tosylethylenediamine ligands have also been explored for this purpose. nih.gov

Table 3: Catalytic Systems for Asymmetric Hydrogenation of N-Tosyl Imines

| Catalyst Metal | Chiral Ligand Example | Substrate Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Palladium | (R)-DTBM-SegPhos | Sterically hindered N-tosylimines | Up to 99.9% |

| Iridium | PHOX (Phosphino-oxazoline) | N-aryl imines | Up to 96% |

Asymmetric Aza-Mannich Reactions

The aza-Mannich (or nitro-Mannich) reaction is a powerful tool for the construction of C-C bonds and the synthesis of β-amino carbonyl compounds or their nitro analogues. wikipedia.orgnih.gov The use of N-tosyl imines in these reactions is well-established, as the tosyl group activates the imine towards nucleophilic attack. acs.orgacs.org

In the context of this compound derivatives, an asymmetric aza-Mannich reaction would involve the reaction of an N-tosyl imine of 1-naphthaldehyde with a suitable nucleophile, such as a silyl (B83357) enol ether or a nitroalkane, in the presence of a chiral catalyst. This would lead to the formation of a chiral β-amino ketone or a β-nitroamine derivative, respectively, which are valuable synthetic intermediates.

Chiral copper(I) complexes with N,N'-dioxide ligands have been shown to effectively catalyze the enantioselective aza-Henry reaction of N-tosyl aldimines with nitromethane, affording the corresponding β-nitro amines in high yields and enantioselectivities. acs.org Similarly, organocatalysts, such as chiral thioureas, have been employed for the asymmetric Mannich reaction of N-Boc imines, and this methodology could potentially be adapted for N-tosyl imines. rsc.org The aza-Cope/Mannich reaction cascade is another powerful strategy for the synthesis of complex pyrrolidine (B122466) structures. acs.orgwikipedia.org

Table 4: Catalytic Asymmetric Aza-Mannich Type Reactions of N-Tosyl Imines

| Reaction Type | Nucleophile | Catalyst Type | Product Type |

|---|---|---|---|

| Aza-Henry | Nitroalkane | Chiral Cu(I)-N,N'-dioxide | β-Nitroamine |

| Mannich | Silyl enol ether | Chiral Lewis Acid | β-Amino ketone |

Umpolung Reactions of Imines

Umpolung, or polarity inversion, is a synthetic strategy that reverses the normal reactivity of a functional group. dnmfaizpur.orgethz.ch In the case of imines, which are typically electrophilic at the carbon atom, umpolung strategies aim to generate a nucleophilic carbanion equivalent at the α-position. This allows for the reaction of the imine derivative with electrophiles.

One common approach to achieve umpolung of a carbonyl or imine functionality is through the use of N-tosylhydrazones. acs.orgnih.gov Treatment of an N-tosylhydrazone derived from 1-naphthaldehyde with a strong base can generate a carbanionic species at the former imine carbon. This nucleophile can then react with various electrophiles. More recently, visible-light photoredox catalysis has been employed for the umpolung difunctionalization of carbonyls via radical-carbanion relay from N-tosylhydrazones. acs.orgnih.gov

Another strategy involves the deprotonation of the imine itself to form a 2-azaallyl anion. Chiral phase-transfer catalysts have been developed to promote the asymmetric umpolung reactions of imines with enals, leading to the formation of chiral amino compounds with high stereoselectivity. nih.gov This methodology, if applied to an imine derived from this compound, would provide a novel route to chiral derivatives through reaction with electrophiles.

Table 5: Umpolung Strategies for Imines

| Imine Derivative | Method for Polarity Inversion | Reactive Intermediate | Subsequent Reaction with |

|---|---|---|---|

| N-Tosylhydrazone | Base treatment or Photoredox Catalysis | α-Carbanion/Radical | Electrophiles (e.g., CO2, aldehydes) |

Structural Elucidation and Spectroscopic Characterization Techniques for N Tosyl 1 Naphthylamine

Advanced Spectroscopic Methods

Modern analytical chemistry employs a variety of spectroscopic techniques to elucidate the structure of organic compounds like N-Tosyl-1-naphthylamine. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offer complementary information that, when combined, provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural analysis of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the naphthyl and tosyl groups typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic rings. The methyl protons of the tosyl group appear as a characteristic singlet in the upfield region (around δ 2.3 ppm). The N-H proton of the sulfonamide group often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbons of the aromatic rings appear in the δ 110-150 ppm range. The methyl carbon of the tosyl group resonates at a much higher field (around δ 21 ppm). The specific chemical shifts of the aromatic carbons can help in assigning the substitution pattern on both the naphthalene (B1677914) and benzene (B151609) rings. For instance, in a related tosylated compound, the methyl carbon of the tosyl group was observed at δ 21.5 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Tosyl-CH₃ | ~2.3 rsc.org | ~21 rsc.org |

| Aromatic-H | 7.0 - 8.5 | - |

| N-H | Variable (often broad) | - |

| Aromatic-C | - | 110 - 150 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms, which is crucial for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the naphthalene and tosyl aromatic rings, helping to trace the connectivity of the protons within each ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing connectivity across quaternary carbons (carbons with no attached protons) and between the different structural fragments of the molecule, such as linking the naphthyl and tosyl groups via the sulfonamide nitrogen.

1D NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis.[21],[22],[26],[23],[24],

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₇H₁₅NO₂S, the monoisotopic mass is approximately 297.082350 amu. chemspider.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.

The mass spectrum also reveals information about the molecule's fragmentation pattern upon ionization. Common fragmentation pathways for this compound would likely involve the cleavage of the C-S and S-N bonds of the sulfonamide linkage. This would lead to characteristic fragment ions corresponding to the tosyl group (m/z 155) and the naphthylamine moiety (m/z 143).

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | Structure | Approximate m/z |

| Molecular Ion [M]⁺ | C₁₇H₁₅NO₂S⁺ | 297 |

| Tosyl Cation | C₇H₇SO₂⁺ | 155 |

| Naphthylamine Radical Cation | C₁₀H₉N⁺• | 143 |

| Naphthyl Cation | C₁₀H₇⁺ | 127 |

| Tropylium Cation | C₇H₇⁺ | 91 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the sulfonamide group.

Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.

Asymmetric and Symmetric SO₂ Stretch: Strong absorptions in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) are characteristic of the sulfonyl group (SO₂) in the tosyl moiety. rsc.org

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.

S-N Stretch: A weaker absorption may be observed around 900-950 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch | 3200 - 3300 |

| Aromatic C-H | Stretch | > 3000 |

| SO₂ | Asymmetric Stretch | 1330 - 1370 rsc.org |

| SO₂ | Symmetric Stretch | 1140 - 1180 rsc.org |

| Aromatic C=C | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene ring in this compound results in strong absorption in the UV region. The parent 1-naphthylamine (B1663977) exhibits absorption maxima, and the introduction of the tosyl group can cause a shift in the position and intensity of these bands (a chromophoric shift). researchgate.net

The UV-Vis spectrum is characterized by intense π → π* transitions. The specific wavelengths of maximum absorbance (λ_max) are sensitive to the solvent and the substitution pattern on the aromatic rings. For instance, a study on a related amide conjugate of 1-naphthylamine showed a strong absorption band with a λ_max at 289 nm, indicating the electronic transitions within the modified naphthalene system. researchgate.net Analysis of the UV-Vis spectrum can be useful in confirming the presence of the naphthyl chromophore and studying its electronic environment. core.ac.ukrsc.org

X-ray Crystallography for Solid-State Molecular Structure Determination

The crystal structure of this compound, also known as 4-methyl-N-(naphthalen-1-yl)benzenesulfonamide, has been successfully determined. researchgate.netnih.gov The compound was synthesized and its structure was analyzed, with the corresponding crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 765626. nih.gov

The analysis revealed that this compound crystallizes in a triclinic system with the space group P-1. researchgate.net The unit cell parameters obtained from the diffraction data provide a fundamental description of the crystal lattice. These findings are crucial for understanding the packing of the molecules in the solid state and identifying any significant intermolecular interactions.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.3873(7) |

| b (Å) | 10.4090(7) |

| c (Å) | 15.7084(10) |

| α (°) | 75.735(3) |

| β (°) | 70.737(3) |

| γ (°) | 68.120(3) |

| Molecules per unit cell (Z) | 4 |

Table 1: Crystallographic Data for this compound. researchgate.net

Computational Approaches in Structural Elucidation

Computational chemistry offers powerful tools that complement experimental data, providing deeper insights into molecular structure and properties. These theoretical methods can predict spectroscopic data, helping to interpret experimental results and explore molecular characteristics that are difficult to measure directly.

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), have been applied to this compound to investigate its molecular geometry and spectroscopic features. researchgate.net A study utilized the DFT method with the B3LYP functional and a 6-31G(d,p) basis set to perform a comprehensive theoretical analysis. researchgate.net

The molecular geometry was optimized using this method, and the resulting theoretical bond lengths and angles were found to be in good agreement with the experimental values obtained from the X-ray crystallography data. researchgate.net Furthermore, the vibrational frequencies were calculated and compared with experimental FTIR spectra to aid in the assignment of vibrational modes. researchgate.net

Beyond geometry and frequencies, the study also involved other advanced computational analyses:

Natural Bond Orbital (NBO) analysis: This was used to investigate the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energy gap between these orbitals provides insights into the charge transfer processes that can occur within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map was computed to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

| Selected Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| S1–O1 (Å) | 1.427 | 1.467 |

| S1–O2 (Å) | 1.435 | 1.467 |

| S1–N1 (Å) | 1.626 | 1.647 |

| O2–S1–N1 (°) | 107.77 | 108.6 |

Table 2: Comparison of selected experimental and calculated geometric parameters for this compound. researchgate.net

While machine learning (ML) is an increasingly powerful tool in chemical research, particularly for predicting NMR spectra and aiding in structure elucidation from spectral data, a review of the scientific literature indicates that no specific studies have been published applying machine learning algorithms for the NMR data correlation of this compound itself. nih.govnih.govstanford.edu General ML frameworks are being developed to predict chemical structures from NMR data for broad classes of organic molecules, but specific findings for this compound are not available. nih.govstanford.eduibm.com

Catalytic Applications and Ligand Design Principles Involving N Tosyl 1 Naphthylamine Scaffolds

Design and Synthesis of Chiral Ligands Based on N-Tosyl-1-naphthylamine or its Derivatives

The structural rigidity and synthetic accessibility of the this compound framework make it an attractive starting point for the design of novel chiral ligands. Researchers have successfully incorporated various coordinating groups, such as phosphines, phosphoramidites, diamines, and sulfoximines, to generate a diverse library of ligands. These ligands have demonstrated considerable potential in asymmetric catalysis.

Chiral phosphine (B1218219) and phosphoramidite (B1245037) ligands are mainstays in asymmetric catalysis. The this compound scaffold has been effectively employed in the synthesis of these important ligand classes.

A notable example is the development of chiral phosphine-aminophosphine ligands, such as (R)-HW-Phos, derived from (R)-1,2,3,4-tetrahydro-1-naphthylamine. researchgate.net The synthesis involves a straightforward two-step procedure, highlighting the practicality of this approach. researchgate.net These ligands have proven to be highly efficient in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins. researchgate.net The rigidity conferred by the cyclohexyl fragment in these ligands is believed to contribute positively to the asymmetric induction. researchgate.net

Another innovative approach involves the creation of chiral bicyclic bridgehead phosphoramidite (briphos) ligands. organic-chemistry.orgacs.org A briphos ligand derived from 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) has shown exceptional efficiency in the rhodium-catalyzed 1,4-arylation of α,β-unsaturated cyclic ketones. organic-chemistry.orgacs.org In a related study, a chiral bicyclic bridgehead phosphoramidite ligand derived from 1-aminoindane was found to be effective for the Rh-catalyzed enantioselective 1,2-arylation of N-sulfonyl imines. organic-chemistry.orgacs.org For α,β-unsaturated N-tosyl ketimines, this same ligand selectively produced γ,γ-diaryl N-tosyl enamines with high yields and stereoselectivities. organic-chemistry.orgacs.org

Furthermore, a novel chiral phosphine-phosphoramidite ligand, HY-phos, has been synthesized from the readily available 1-naphthylamine (B1663977). dicp.ac.cn Despite lacking a central chirality, (S)-HY-phos has exhibited excellent enantioselectivities in the Rh-catalyzed asymmetric hydrogenation of various functionalized olefins. dicp.ac.cn

The versatility of the this compound scaffold extends to the synthesis of chiral diamine and sulfoximine (B86345) ligands. Chiral vicinal diamines are valuable building blocks in their own right and as ligands for catalysts. sigmaaldrich.com While direct synthesis of diamine ligands from this compound is a complex area, the broader class of N-sulfonylated diamines has seen significant use. For instance, disulfonated N-tosyl-DPEN has been used to create water-soluble catalysts for the reduction of prochiral ketones and imines in aqueous solutions.

In the realm of sulfoximine ligands, researchers have explored their potential in asymmetric catalysis. beilstein-journals.orgd-nb.info Chiral sulfoximine derivatives have been successfully applied as organocatalysts. beilstein-journals.orgd-nb.info The stereogenic sulfur atom in sulfoximines is stable under many reaction conditions, and the ease of functionalization at the nitrogen and carbon atoms allows for significant structural diversity. beilstein-journals.orgd-nb.info Bolm's group developed C1-symmetry sulfoximines as chiral ligands for the iridium-catalyzed asymmetric hydrogenation of exocyclic imines, achieving high enantioselectivity. nih.govacs.orgub.edu

Phosphine and Phosphoramidite Ligands.[3],[4],[5],[6],

Performance in Enantioselective Catalysis

Ligands derived from this compound and its analogs have been successfully applied in a variety of metal-catalyzed asymmetric reactions, demonstrating their effectiveness in controlling enantioselectivity.

Rhodium catalysts, when paired with chiral ligands derived from the this compound framework, have shown remarkable performance in several key asymmetric transformations.

One of the most significant applications is the asymmetric arylation of N-tosylarylimines. The use of a C2-symmetric diene ligand, (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), in conjunction with a rhodium catalyst, has enabled the synthesis of diarylmethylamines with high enantioselectivity. organic-chemistry.org This system has proven superior to traditional chiral phosphorus ligands in terms of both enantioselectivity and catalytic activity. organic-chemistry.org The steric effects of the phenyl groups on the diene ligand are thought to be crucial for achieving high enantioselectivity. organic-chemistry.org

Similarly, a rhodium complex coordinated with the chiral diene Ph-bod* has been used to catalyze the asymmetric addition of dimethylzinc (B1204448) to N-tosylarylimines, yielding chiral 1-aryl-1-ethylamines in high yields and with excellent enantioselectivity. organic-chemistry.org This was a pioneering example of a rhodium-catalyzed methyl-transfer reaction. organic-chemistry.org

Furthermore, rhodium-catalyzed asymmetric hydrogenation has benefited from ligands based on this compound derivatives. Chiral phosphine-aminophosphine ligands derived from (R)-1,2,3,4-tetrahydro-1-naphthylamine have been successfully used in the hydrogenation of various functionalized olefins with excellent enantioselectivities. researchgate.net

A rhodium-catalyzed addition of sodium tetraarylborates to N-tosyl ketimines using a chiral diene ligand has also been reported, constructing chiral amine derivatives with α-tetrasubstituted carbon stereocenters in high enantioselectivity. nih.gov

Table 1: Performance of this compound Derivative Ligands in Rhodium-Catalyzed Asymmetric Reactions

| Reaction Type | Ligand Type | Substrate | Product | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| Asymmetric Arylation | Chiral Diene (Ph-bod*) | N-tosylarylimines | Diarylmethylamines | up to 99 | up to 99 | organic-chemistry.org |

| Asymmetric Methylation | Chiral Diene (Ph-bod*) | N-tosylarylimines | 1-Aryl-1-ethylamines | up to 82 | up to 97 | organic-chemistry.org |

| Asymmetric Hydrogenation | Phosphine-aminophosphine | Functionalized Olefins | Chiral Alkanes | - | Excellent | researchgate.net |

| Asymmetric Arylation | Chiral Diene | N-tosyl ketimines | Chiral Amines | - | High | nih.gov |

| 1,4-Arylation | Bicyclic Phosphoramidite | α,β-Unsaturated Ketones | Chiral Ketones | - | High | organic-chemistry.orgacs.org |

Iridium catalysis has also been a fertile ground for the application of ligands derived from this compound analogs. Iridium complexes are particularly effective in asymmetric hydrogenation and amination reactions.

For instance, iridium-catalyzed asymmetric allylic amination of N-tosyl propynylamine (B8746562) has been used to synthesize enantiomerically enriched N-tethered 1,6-enynes. pkusz.edu.cn The development of C1-symmetry sulfoximine ligands has led to significant advances in the iridium-catalyzed asymmetric hydrogenation of exocyclic imines, providing the corresponding chiral amines with high enantiomeric excess. nih.govacs.orgub.edu

Iridium catalysts have also been employed for the asymmetric functionalization of aromatic compounds through directed C-H activation, including the formal [3+2] annulation of ketimines with alkynes to produce spiroaminoindene derivatives with high enantioselectivity. researchgate.net

Table 2: Performance of this compound Derivative Ligands in Iridium-Catalyzed Asymmetric Reactions

| Reaction Type | Ligand Type | Substrate | Product | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| Asymmetric Allylic Amination | - | N-Tosyl Propynylamine | N-Tethered 1,6-Enynes | - | High | pkusz.edu.cn |

| Asymmetric Hydrogenation | C1-Symmetry Sulfoximine | Exocyclic Imines | Chiral Amines | - | 91 | nih.govacs.orgub.edu |

While less explored than rhodium and iridium, copper-catalyzed asymmetric reactions have also benefited from ligands related to the this compound theme. Copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines has been achieved, affording chiral anti-1,2-diamine derivatives in moderate to high yields and with good stereoselectivity. researchgate.net This highlights the potential for expanding the utility of these ligand scaffolds to other transition metals.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-HW-Phos |

| (R)-1,2,3,4-tetrahydro-1-naphthylamine |

| HY-phos |

| 1-naphthylamine |

| 1-aminoindane |

| N-tosyl-DPEN |

| (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) |

| N-tosylarylimines |

| N-tosyl ketimines |

| N-tosyl propynylamine |

| Diarylmethylamines |

| 1-Aryl-1-ethylamines |

| Spiroaminoindenes |

Palladium-Catalyzed Asymmetric Reactions

The N-tosyl group is a critical activating group in a variety of substrates for palladium-catalyzed asymmetric reactions. Its strong electron-withdrawing nature enhances the reactivity of adjacent functional groups, facilitating transformations that lead to the synthesis of valuable chiral molecules. nih.gov While research on this compound itself as a ligand or substrate in this specific context is emerging, the broader family of N-tosylated compounds, particularly N-tosylimines and N-tosylhydrazones, has been extensively studied, providing a framework for understanding the potential applications of related scaffolds.

Palladium complexes, often paired with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of N-tosylimines. dicp.ac.cn For instance, the use of a Pd(CF3CO2)2/(S)-SynPhos catalyst has achieved high enantioselectivities (88-97% ee) in the hydrogenation of various N-tosylimines. dicp.ac.cn Similarly, palladium catalysts have been successfully employed in the asymmetric addition of diarylphosphines to N-tosylimines, yielding chiral phosphine sulfides with up to 96% ee under mild conditions. rsc.org These reactions underscore the utility of the tosyl group in predisposing the C=N bond to nucleophilic attack.

Another significant application is the palladium-catalyzed three-component reaction involving N-tosyl hydrazones, isonitriles, and amines to construct complex amidine frameworks. rsc.org Furthermore, palladium catalysis enables the enantioselective cross-coupling of cyclobutanecarbaldehyde-derived N-tosylhydrazones with organohalides. chemrxiv.org This process, utilizing a modified sulfinamide phosphine (Sadphos) ligand, allows for the synthesis of axially chiral alkylidenecyclobutanes with excellent yields and high enantioselectivities. chemrxiv.org A Pd(II)-catalyzed asymmetric aminohydroxylation of 1,3-dienes with N-tosyl-2-aminophenols has also been developed, providing chiral 3,4-dihydro-2H-1,4-benzoxazines in high yields and enantioselectivities (up to 96:4 e.r.). nih.gov

Table 1: Examples of Palladium-Catalyzed Asymmetric Reactions with N-Tosyl Substrates

| Reaction Type | Substrate | Catalyst/Ligand | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | N-Tosylimines | Pd(CF3CO2)2 / (S)-SynPhos | Chiral Sulfonamides | 88-97% | dicp.ac.cn |

| Asymmetric Addition | N-Tosylimines | Bis(phosphine) pincer–Pd complex | Chiral Phosphine Sulfides | Up to 96% | rsc.org |

| Carbene Cross-Coupling | N‑Tosylhydrazones | Palladium / Sadphos | Axially Chiral Alkylidenecyclobutanes | High | chemrxiv.org |

| Asymmetric Aminohydroxylation | N-Tosyl-2-aminophenols | Pd(II) / Pyridinebis(oxazoline) | Chiral 3,4-dihydro-2H-1,4-benzoxazines | Up to 92% (96:4 e.r.) | nih.gov |

Mechanistic Insights into Catalytic Cycles and Selectivity

Understanding the reaction mechanism is fundamental to optimizing reaction conditions, predicting outcomes, and designing more efficient catalysts. numberanalytics.comprinceton.edu For palladium-catalyzed reactions involving N-tosyl compounds, mechanistic studies elucidate the step-by-step pathway, including the formation of intermediates and the nature of transition states that govern rate and selectivity. numberanalytics.comresearchgate.net These investigations often combine experimental techniques with computational methods, such as Density Functional Theory (DFT), to map the energy profiles of catalytic cycles. numberanalytics.comresearchgate.net The combination of organocatalysis with palladium catalysis has also opened up novel reaction pathways, creating dual catalytic systems that require careful mechanistic scrutiny to understand the interplay between the two catalytic cycles. mdpi.com

Role of the Tosyl Group in Catalyst-Substrate Interactions

The tosyl (p-toluenesulfonyl) group plays a multifaceted role in catalysis, primarily acting as a potent electron-withdrawing group and a good leaving group. nih.govnih.gov This electronic influence is crucial for activating substrates. In N-tosylimines, the sulfonyl group polarizes the C=N bond, increasing the electrophilicity of the imine carbon and making it more susceptible to nucleophilic attack. nih.gov This activation is a key reason why N-sulfonyl imines are often more stable and reactive substrates compared to their N-aryl or N-alkyl counterparts. nih.gov

In palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) reactions of sulfone-containing substrates, the sulfonyl group is critical for stabilizing the carbanion intermediate formed during the reaction. nih.gov This stabilization facilitates the key stereoablative process required to generate enantioenriched products from racemic starting materials. nih.gov

Furthermore, the tosyl group can participate directly in the catalytic cycle. In the dehydrogenative functionalization of alkylamines with tosyl chloride, the tosyl group is not just an activating group but is incorporated into the final product through a C–S cross-coupling reaction. nih.gov Mechanistic studies suggest the reaction may proceed through radical intermediates, where the tosyl group plays a role in the formation of a tosyl radical. nih.gov In reactions involving N-tosyl allylamine, hydrogen bonding and non-covalent interactions involving the tosyl group can play a crucial role in stabilizing key intermediates and transition states, thereby influencing the reaction pathway and selectivity. researchgate.net

Intermediates and Transition State Analysis

The elucidation of transient intermediates and the analysis of transition state energies are central to understanding catalytic mechanisms. numberanalytics.com In palladium-catalyzed reactions involving N-tosyl scaffolds, a variety of intermediates have been proposed and studied.

In reactions starting from N-tosyl hydrazones, palladium carbene intermediates are often generated. chemrxiv.org These highly reactive species can then undergo cross-coupling reactions. chemrxiv.org Another common intermediate in palladium catalysis is the π-allyl palladium complex, which is central to allylic alkylation reactions. researchgate.net In the DAAA of thietane (B1214591) 1,1-dioxides, a palladium-mediated interconversion of intermediate E/Z-enolates prior to alkylation is proposed to be responsible for the high levels of enantioselectivity observed. nih.gov This highlights how the catalyst can control the stereochemistry by influencing the equilibrium between transient intermediates. nih.gov

Computational studies, particularly DFT, are invaluable for analyzing the geometry and energy of transition states, which are high-energy, transient configurations along the reaction coordinate. numberanalytics.comresearchgate.net For instance, in a nickel-catalyzed reaction involving N-tosyl allylamine, DFT studies helped to explore the mechanistic pathways and identify the key aza-nickelacyclopentane intermediate involved in the C-C bond cleavage. researchgate.net In photo-induced palladium catalysis, mechanistic experiments support the generation of sulfonyl and arene radical intermediates. nih.gov The reaction of N-tosyl hydrazones with isonitriles is proposed to proceed through ketenimine intermediates, which are then attacked by amines to form the final amidine products. rsc.org

Table 2: Key Intermediates in Palladium-Catalyzed Reactions of N-Tosyl Compounds

| Intermediate Type | Precursor Substrate | Reaction Type | Method of Analysis | Reference |

|---|---|---|---|---|

| Palladium Carbene | N-Tosylhydrazone | Carbene Cross-Coupling | Postulated | chemrxiv.org |

| Ketenimine | N-Tosylhydrazone | Three-Component Reaction | Postulated | rsc.org |

| Palladium Enolate | β-Keto Sulfone | Decarboxylative Allylic Alkylation | Postulated/Mechanistic Exp. | nih.gov |

| π-Allyl Palladium Complex | Allylic Anilide | Asymmetric Allylic Alkylation | General Mechanism | researchgate.net |

| Tosyl Radical | Tosyl Chloride | Dehydrogenative C-S Coupling | Mechanistic Exp. (Radical Trapping) | nih.gov |

| Aza-nickelacyclopentane | N-Tosyl Allylamine | Alkenyl Functional Group Swapping | DFT Calculations | researchgate.net |

Theoretical and Mechanistic Investigations of N Tosyl 1 Naphthylamine Reactivity

Computational Chemistry Studies on Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating complex reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. researchgate.net By modeling molecular structures and simulating reaction pathways, researchers can predict the feasibility of transformations, identify key intermediates and transition states, and understand the factors controlling selectivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely applied to study chemical reactions, providing valuable data on geometries, reaction energies, and activation barriers. stackexchange.com

In the context of molecules related to N-Tosyl-1-naphthylamine, DFT calculations have been instrumental in elucidating reaction mechanisms. For instance, studies on N-heterocyclic carbene (NHC)-catalyzed cycloadditions have used DFT to map out the entire reaction pathway, including the nucleophilic attack, the formation of intermediates, and the final product release. rsc.org These calculations can determine the rate-determining and stereoselectivity-determining steps by comparing the energy profiles of different possible pathways. rsc.org In studies of umpolung reactions of imines, where the typical reactivity is inverted, DFT calculations have supported an ionic mechanism by analyzing the stability of proposed intermediates. researchgate.net While specific DFT studies focusing solely on this compound are not extensively documented in the provided results, the principles and applications seen in related tosyl-containing amides and imines are directly applicable. researchgate.netresearcher.life DFT serves as a powerful predictive tool to understand bond activation, cycloaddition, and functional group transformations involving this scaffold.

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. wustl.eduresearchgate.net The technique provides a "movie" of molecular motion, allowing for the study of dynamic processes and the calculation of thermodynamic properties from ensembles of configurations. imperial.ac.uk An MD simulation requires a force field, which defines the potential energy of the system and the forces between particles. researchgate.netresearchgate.net The simulation then proceeds by integrating Newton's equations of motion for every atom in the system. wustl.edu

Although specific MD simulation studies on this compound were not identified in the search results, this computational technique holds significant potential for investigating its behavior. MD simulations could be employed to:

Analyze the conformational landscape of the molecule, identifying the most stable rotamers and the energy barriers between them.

Simulate the interaction of this compound with solvent molecules, providing insights into solvation effects on reactivity.

Model the approach of the substrate to a catalyst's active site, helping to understand the initial steps of a catalytic cycle. mdpi.com

Investigate the dynamics of self-assembly or interaction within larger molecular systems or materials. aps.org

Density Functional Theory (DFT) Calculations.

Role of the Tosyl Group in Modulating Reactivity and Selectivity

The tosyl (p-toluenesulfonyl) group is not merely a passive protecting group for the amine functionality; it actively modulates the reactivity and selectivity of this compound through a combination of electronic and steric effects.

The tosyl group exerts a powerful influence on the reactivity of the parent molecule due to its distinct electronic and steric characteristics.

Electronic Effects: The sulfonyl moiety is strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atom it is attached to. This electronic pull has several consequences:

Acidity: It increases the acidity of the N-H proton, facilitating its removal by a base, which is often a key step in metal-catalyzed reactions.

Activation: It can activate adjacent functional groups. For instance, when part of an N-tosylimine, it enhances the electrophilicity of the imine carbon. nih.gov

Stabilization: The tosylate anion is an excellent leaving group because its negative charge is extensively delocalized by resonance across the sulfonyl oxygens and the aromatic ring, making it very stable. bartleby.com

Steric Effects: The tosyl group is sterically bulky. This size can:

Direct Selectivity: Hinder attack at certain positions, thereby directing reagents to more accessible sites. In reactions involving N-tosyl homoallylamine, steric hindrance from the tosyl group can favor the formation of specific conformers of intermediates, leading to high diastereoselectivity. mdpi.com

Influence Conformation: Restrict bond rotation, potentially locking the molecule into a specific conformation that favors a particular reaction pathway. bartleby.com The steric and electronic properties of substituents on related ynamides have been shown to be critical for controlling the regioselectivity of hydrogermylation reactions. thieme-connect.com

| Feature of Tosyl Group | Consequence on Reactivity |

| Electron-Withdrawing | Increases acidity of N-H proton, enhances electrophilicity of adjacent groups. |

| Steric Bulk | Directs incoming reagents to less hindered positions, influences conformational preferences. |

| Good Leaving Group | The corresponding tosylate is highly stabilized through resonance. bartleby.com |

In the field of C-H functionalization, a directing group is a functional group within a substrate that coordinates to a metal catalyst, positioning it to selectively activate a specific C-H bond, typically in the ortho position. acs.orgsigmaaldrich.com The amide group, particularly N-tosylamide or the related N-tosylcarboxamide, has emerged as a powerful directing group for the functionalization of aromatic rings. mdpi.com

In derivatives of this compound, the nitrogen atom of the sulfonamide and the oxygen atom of a related carboxamide can act as a bidentate chelating ligand for a transition metal catalyst (e.g., Palladium, Rhodium). researchgate.netnih.gov This chelation forms a stable metallacyclic intermediate that brings the metal center into close proximity with C-H bonds at specific positions on the naphthalene (B1677914) ring. nih.gov For a directing group at the 1-position of a naphthalene ring, this typically facilitates functionalization at the C-2 or C-8 positions. The N-tosylcarboxamide group has been successfully used to direct C-H arylation at the 2-position of the naphthalene platform. researchgate.net This strategy allows for the regioselective construction of C-C and C-heteroatom bonds on otherwise unreactive positions of the aromatic core.

| Reaction Type | Catalyst System | Directing Group Function | Outcome | Reference(s) |

| Arylation | Pd(OAc)₂ or PdCl₂ | N-Tosylcarboxamide | Selective C-H arylation at the ortho position. | mdpi.com |

| Alkenylation | Rh(III) | N-Tosylcarboxamide | Synthesis of ortho-alkenylated arenes. | mdpi.com |

| Alkoxylation | Pd(OAc)₂ | N-Tosylcarboxamide | Direct ortho-alkoxylation of benzamides. | mdpi.com |

| Amination | Ag(I) catalyst | Picolinamide (B142947) (related bidentate amide) | C4-H amination of 1-naphthylamine (B1663977) derivatives. | mdpi.com |

Imines are versatile functional groups in organic synthesis. The reactivity of an imine can be significantly enhanced by attaching an electron-withdrawing group to the nitrogen atom. The tosyl group is exceptionally effective in this role. nih.gov

When an imine is N-tosylated, the strong electron-withdrawing nature of the tosyl group greatly increases the electrophilicity of the imine carbon atom. This "activation" makes the imine highly susceptible to nucleophilic attack. This principle is the basis for a wide range of transformations. For example, N-tosylimines readily participate in Mannich-type reactions, where they act as potent electrophiles. nih.gov The tosyl group not only activates the imine for the initial attack but also stabilizes the resulting adduct against a retro-Mannich reaction. nih.gov Furthermore, N-tosylimines are key substrates in various multicomponent reactions and cycloadditions for the synthesis of complex nitrogen-containing heterocycles. nih.govresearchgate.net The enhanced electrophilicity and stability provided by the tosyl group are crucial for the success of these synthetic strategies.

| Reaction Involving N-Tosyl Imine | Role of Tosyl Group | Product Type | Reference(s) |

| Mannich-type Reaction | Increases imine electrophilicity, stabilizes product. | β-Amino carbonyl compounds. | nih.gov |

| Aza-Baylis-Hillman Reaction | Activates imine for nucleophilic attack by an alkene. | Functionalized allylic amines. | researchgate.net |

| 1,3-Dipolar Cycloaddition | Activates imine for reaction with 1,3-dipoles. | Nitrogen heterocycles (e.g., imidazoles). | nih.gov |

| Alkylidine Transfer | Activates imine towards iodonium (B1229267) ylides. | 2-Acyl aziridines. | researchgate.net |

Directing Group Capabilities in C-H Activation.[11],[13],

Interplay of Protecting Group and Reactivity

In the architecture of this compound, the tosyl (p-toluenesulfonyl) group is not merely a passive placeholder for the amine's hydrogen atom. It actively participates in and influences the molecule's chemical behavior. A protecting group is conventionally introduced to a functional group to ensure chemoselectivity in a subsequent reaction by temporarily reducing its intrinsic reactivity. organic-chemistry.orgwikipedia.org However, the role of the tosyl group in this compound and related N-sulfonylated compounds extends beyond simple protection, modulating both electronic and steric properties, which in turn dictates the molecule's reactivity in various transformations.

The tosyl group is characterized by its significant steric bulk and potent electron-withdrawing nature, a consequence of the sulfonyl moiety. mdpi.com These features have profound implications for the reactivity of the protected naphthylamine. The withdrawal of electron density from the nitrogen atom significantly diminishes its nucleophilicity and basicity compared to the parent 1-naphthylamine. organic-chemistry.org This electronic modification is fundamental to its function, preventing unwanted side reactions at the nitrogen center during synthetic operations targeting other parts of the molecule.

Theoretical and mechanistic studies have revealed that this electronic influence is a critical factor in directing the course of specific reactions. For instance, in reactions involving the formation of imines from N-tosylamides, the tosyl group enhances the electrophilicity of the imine carbon. nih.gov This increased electrophilicity makes the imine more susceptible to attack by nucleophiles and can stabilize the resulting products against reversible reactions, such as a retro-Mannich reaction. nih.gov

Furthermore, the steric hindrance imposed by the bulky tosyl group can govern the stereochemical outcome of reactions. In certain Lewis acid-catalyzed reactions, the steric clash between the tosyl group and other substituents can render specific intermediates, like a Z-iminium ion, energetically unfavorable, thereby directing the reaction through an alternative pathway. mdpi.com

The tosyl group's influence is also pivotal in modern transition metal-catalyzed reactions. In a palladium-catalyzed intramolecular allylic C-H amination, the tosyl substituent on a carbamate (B1207046) was identified as a critical element for tuning the nucleophilicity of the reacting moiety, enabling the desired cyclization to occur. acs.org This demonstrates a sophisticated interplay where the protecting group is essential for the catalytic cycle to function efficiently. In some contexts, the protection of an amine with a tosyl group is a necessary prerequisite for other transformations, such as Sonogashira couplings, to proceed effectively. chim.it

The following tables summarize the key effects of the tosyl group on reactivity and provide examples from specific research findings.

Table 1: Mechanistic Influence of the Tosyl Group on Reactivity

| Factor | Effect | Mechanistic Consequence | Reference(s) |

| Electronic | Strongly electron-withdrawing | Decreases nitrogen nucleophilicity, preventing side reactions. Increases electrophilicity of adjacent functional groups (e.g., imines). | organic-chemistry.orgnih.gov |

| Steric | Bulky, sterically demanding | Influences conformational preferences and can direct stereochemical outcomes by disfavoring sterically crowded transition states. | mdpi.com |

| Stabilization | Inductive and resonance effects | Can stabilize reaction intermediates or products, preventing decomposition or undesired reverse reactions (e.g., retro-Mannich). | nih.gov |

| Catalysis | Reactivity modulation | Tunes the electronic properties of the substrate to be compatible with a specific catalyst's mechanism (e.g., Pd-catalyzed amination). | acs.org |

Table 2: Examples of Tosyl Group Influence in Specific Reactions

| Reaction Type | Substrate/Related Compound | Observed Role of Tosyl Group | Reference(s) |

| Mannich-type Reaction | Imines derived from tosyl amides | Increases imine electrophilicity and stabilizes the Mannich product against retro-reaction. | nih.gov |

| Prins Reaction | N-tosyl homoallylamine | The steric hindrance between the tosyl group and an R group destabilizes the Z-iminium ion, favoring an alternative reaction pathway. | mdpi.com |

| Intramolecular C-H Amination | Homoallylic N-tosyl carbamate | Hypothesized to be critical for tuning the nucleophilicity of the carbamate, enabling a Pd-catalyzed cyclization. | acs.org |

| Sonogashira Coupling | 1-iodonaphthalen-2-amine (B1314207) derivative | N-tosylation was a necessary step to enable an effective coupling reaction with an alkyne. | chim.it |

Supramolecular Chemistry and Materials Science Applications of N Tosyl 1 Naphthylamine Derivatives

Design of Host-Guest Systems